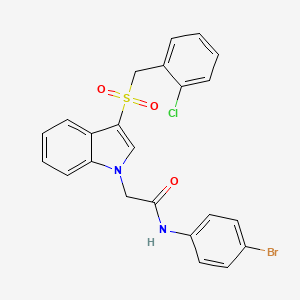

![molecular formula C8H9NOS B2966867 4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one CAS No. 4751-59-1](/img/structure/B2966867.png)

4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

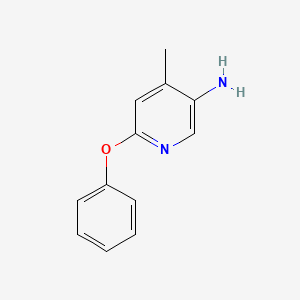

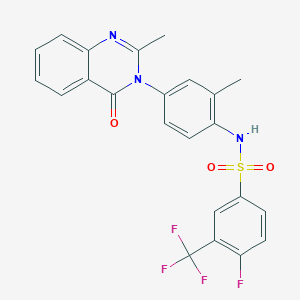

4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one, also known as thienoazepinone, is a heterocyclic compound with a seven-membered ring containing a sulfur atom and a nitrogen atom. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Electronic Structure and Thermal Stability

- Electronic Structure Investigations : The study of thiepins, including derivatives of thieno[3,4-d]thiepin, revealed insights into their electronic structure through photoelectron spectroscopic investigations. These studies help in understanding the influence of different substituents on the thermal stability of thiepins, suggesting that steric effects primarily influence stability, whereas electronic effects dictate the stability of specific derivatives. The findings contribute to the broader knowledge of heterocyclic chemistry and the design of thermally stable materials for various applications (Gleiter et al., 1985).

Synthesis and Potential Antineoplastic Agents

- Antineoplastic Agent Synthesis : Research into thieno[2,3-b]-azepin-4-ones, explored as potential antineoplastic agents, involves the synthesis of these compounds through Dieckmann ring closure reactions. Although preliminary biological data did not indicate significant antineoplastic activity, the synthesis approach contributes to the field of medicinal chemistry by providing a foundation for the development of novel therapeutics (Koebel et al., 1975).

Materials Science and Electrochemistry

- Development of Black Electrochromic Copolymers : A novel approach to achieving a low bandgap black polymer electrochrome through the electrochemical polymerization of donor–acceptor systems is highlighted. This research contributes to the development of materials that absorb virtually the whole visible spectrum, offering applications in smart windows and display technologies (İçli et al., 2010).

Advanced Synthetic Methods

- Innovative Synthetic Routes : Studies on the synthesis of thieno[2,3-c]- and thieno[3,2-c]-azepinones showcase advanced synthetic routes, including tin(IV) chloride-catalyzed Friedel-Crafts cyclization. These methods facilitate the exploration of novel heterocyclic systems and contribute to the diversity of compounds available for various research and industrial applications (Satake et al., 1986).

properties

IUPAC Name |

5,6,7,8-tetrahydrothieno[3,2-c]azepin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c10-8-6-3-5-11-7(6)2-1-4-9-8/h3,5H,1-2,4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCFTLHJKOWHBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CS2)C(=O)NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Chlorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B2966787.png)

![N-cyclohexyl-4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonamide](/img/structure/B2966797.png)

![6-chloro-2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one](/img/structure/B2966800.png)

![N-(2-bromophenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2966802.png)